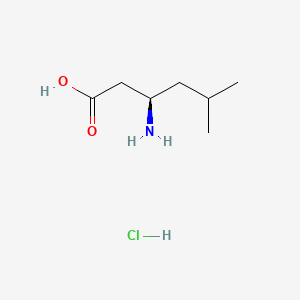

(R)-3-Amino-5-methylhexanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

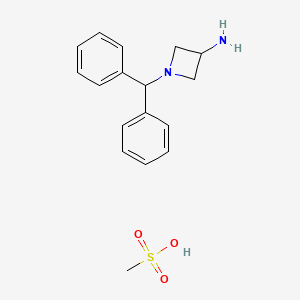

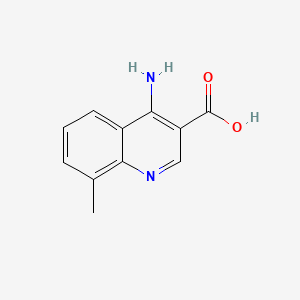

“®-3-Amino-5-methylhexanoic acid hydrochloride” is a complex organic compound. It likely contains an amino group (-NH2), a methyl group (-CH3), and a hexanoic acid group (a six-carbon chain ending with a carboxylic acid, -COOH). The “®” indicates the absolute configuration of the chiral center in the molecule .

Molecular Structure Analysis

The molecular structure of a compound like this would likely involve a chiral center, given the “®” designation in its name. This means the molecule cannot be superimposed on its mirror image .Chemical Reactions Analysis

Amino acids, which this compound is, can undergo a variety of chemical reactions. They can act as both acids and bases, and can participate in peptide bond formation when building proteins .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as solubility, melting point, boiling point, and reactivity would be determined by the functional groups present in the molecule .Applications De Recherche Scientifique

-

Chemistry and Stereochemistry The compound “®-3-Amino-5-methylhexanoic acid hydrochloride” is a chiral molecule. The letters “R” and “S” in its name are determined by applying the Cahn-Ingold-Prelog (CIP) rules . These rules are used to unambiguously assign the handedness of molecules .

-

Hydrochloric Acid Hydrochloric acid, also known as muriatic acid or spirits of salt, is an aqueous solution of hydrogen chloride (HCl) . It is a colorless solution with a distinctive pungent smell and is classified as a strong acid . It is a component of the gastric acid in the digestive systems of most animal species, including humans . Hydrochloric acid is an important laboratory reagent and industrial chemical .

-

Chemistry and Stereochemistry The compound “®-3-Amino-5-methylhexanoic acid hydrochloride” is a chiral molecule. The letters “R” and “S” in its name are determined by applying the Cahn-Ingold-Prelog (CIP) rules . These rules are used to unambiguously assign the handedness of molecules .

-

Hydrochloric Acid Hydrochloric acid, also known as muriatic acid or spirits of salt, is an aqueous solution of hydrogen chloride (HCl) . It is a colorless solution with a distinctive pungent smell and is classified as a strong acid . It is a component of the gastric acid in the digestive systems of most animal species, including humans . Hydrochloric acid is an important laboratory reagent and industrial chemical .

Safety And Hazards

Propriétés

IUPAC Name |

(3R)-3-amino-5-methylhexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-5(2)3-6(8)4-7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H/t6-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVYPYHWONGEFQ-FYZOBXCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](CC(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674223 |

Source

|

| Record name | (3R)-3-Amino-5-methylhexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-Amino-5-methylhexanoic acid hydrochloride | |

CAS RN |

1276055-44-7 |

Source

|

| Record name | (3R)-3-Amino-5-methylhexanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Allyloxycarbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B596749.png)

![1H-Pyrrolo[2,3-C][1,2,5]thiadiazole](/img/structure/B596757.png)

![(1H-Pyrrolo[2,3-b]pyridin-6-yl)boronic acid](/img/structure/B596760.png)